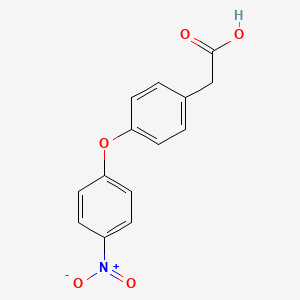

2-(4-(4-Nitrophenoxy)phenyl)acetic acid

Description

Contextualization of Aryl Ether Carboxylic Acids in Advanced Organic Chemistry

Aryl ether carboxylic acids are a class of organic compounds defined by the presence of an ether linkage (-O-) connecting two aromatic rings and a carboxylic acid group (-COOH) attached to one of these rings. wikipedia.org This structural combination imparts a unique set of properties, including chemical stability and conformational flexibility, making them valuable building blocks in more complex molecular designs. wikipedia.org The ether bond is generally robust, while the carboxylic acid group provides a reactive handle for a wide array of chemical transformations, such as the formation of esters, amides, and acid halides. bldpharm.com

In the realm of materials science, the aryl ether backbone is a critical component of high-performance polymers like poly(aryl ether ketone)s (PAEKs). When carboxylic acid groups are incorporated into these polymer structures, they can serve as sites for crosslinking or further functionalization. extendabio.com For instance, carboxylic acid-containing poly(aryl ether ether ketone)s have been synthesized and subsequently sulfonated to create materials for proton exchange membranes in fuel cells, demonstrating how this chemical class contributes to advanced energy applications. extendabio.com

Significance of Nitrophenyl and Phenoxy-Substituted Derivatives in Molecular Design

The specific substituents on the aromatic rings of 2-(4-(4-nitrophenoxy)phenyl)acetic acid—the phenoxy and nitrophenyl groups—are pivotal in molecular design for both agrochemical and pharmaceutical applications.

The phenoxy acetic acid scaffold is a well-established pharmacophore and a key structural element in numerous bioactive compounds. orgsyn.org Its derivatives have been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties. orgsyn.org For example, novel phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors, highlighting their potential in developing anti-inflammatory agents. fishersci.ca Furthermore, this scaffold is also prevalent in herbicides, valued for their efficacy and biodegradability. orgsyn.org The synthesis of 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide derivatives as potential antitubercular drug candidates further underscores the versatility of the phenoxy group in medicinal chemistry. matrix-fine-chemicals.com

The nitrophenyl group is characterized by the presence of a nitro (-NO₂) substituent, which acts as a strong electron-withdrawing group. This significantly influences the molecule's electronic properties and reactivity, making it a crucial component in the design of functional molecules. chemicalbook.com In medicinal chemistry, nitrophenyl derivatives have been explored for various therapeutic purposes. Research into 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives has shown potential for anti-breast cancer agents. google.com Similarly, nitrophenylpiperazine derivatives have been designed as tyrosinase inhibitors. nih.gov In agriculture, the nitrophenyl moiety is utilized in the rational design of modern insecticides, such as novel anthranilic diamides that target insect ryanodine (B192298) receptors. The herbicidal properties of compounds like 2-(4-Nitrophenoxy)acetic acid and (2-Nitrophenyl)acetic acid also point to the importance of this group in crop protection.

Overview of Research Trajectories for Complex Phenylacetic Acid Analogues

Phenylacetic acid and its derivatives are a cornerstone of synthetic organic chemistry and drug discovery. orgsyn.org Research in this area is dynamic, with trajectories aimed at discovering new therapeutic agents and developing more efficient and sustainable synthetic methodologies.

One major research focus is the development of phenylacetic acid analogues for treating metabolic diseases. Substituted phenylacetic acid derivatives have been successfully developed as agonists for peroxisome proliferator-activated receptors (hPPARs), which are key targets in the management of insulin (B600854) resistance and dyslipidemia. The journey from a weakly active lead compound to a potent glucose and triglyceride-lowering agent illustrates a common trajectory in medicinal chemistry, where systematic structural modifications are employed to enhance biological activity.

Another significant trajectory involves the synthesis of structurally complex and highly substituted phenylacetic acids to explore new biological activities. The multi-step synthesis of compounds like 2-[(3,4,5-triphenyl)phenyl]acetic acid showcases the efforts to build intricate molecular architectures based on the phenylacetic acid core. These efforts are often part of "Hit to Lead" campaigns in drug discovery, where initial promising compounds are optimized to improve potency and pharmacokinetic profiles.

Finally, there is a growing emphasis on innovative synthetic methods. Researchers are exploring novel, one-step routes to create phenylacetic acid derivatives from readily available starting materials like toluene (B28343) and carbon dioxide, often avoiding the use of toxic reagents and metal catalysts. This focus on green chemistry aims to make the synthesis of these valuable compounds more environmentally benign and efficient. The synthesis of the target compound, this compound, can be achieved via the reaction of p-hydroxyphenylacetic acid with 4-nitrochlorobenzene in the presence of a base, representing a classical method for forming such diaryl ethers.

| Research Area | Key Structural Motif | Example Application / Finding |

| Materials Science | Aryl Ether Carboxylic Acid | Synthesis of crosslinkable poly(aryl ether ketone)s for fuel cell membranes. extendabio.com |

| Medicinal Chemistry | Phenoxy Acetic Acid | Design of selective COX-2 inhibitors for anti-inflammatory therapy. fishersci.ca |

| Agrochemicals | Nitrophenyl Derivative | Development of novel insecticides targeting ryanodine receptors. |

| Drug Discovery | Phenylacetic Acid Analogue | Creation of hPPAR agonists for treating insulin resistance. |

Structure

3D Structure

Propriétés

Numéro CAS |

63349-39-3 |

|---|---|

Formule moléculaire |

C14H11NO5 |

Poids moléculaire |

273.24 g/mol |

Nom IUPAC |

2-[4-(4-nitrophenoxy)phenyl]acetic acid |

InChI |

InChI=1S/C14H11NO5/c16-14(17)9-10-1-5-12(6-2-10)20-13-7-3-11(4-8-13)15(18)19/h1-8H,9H2,(H,16,17) |

Clé InChI |

YVCJAQWGFOCPOS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 4 4 Nitrophenoxy Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-(4-(4-Nitrophenoxy)phenyl)acetic acid is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show two separate spin systems for the two substituted benzene (B151609) rings.

The protons on the phenylacetic acid moiety (Ring A) are anticipated to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage would be influenced differently than those ortho to the acetic acid group. Similarly, the 4-nitrophenoxy group (Ring B) would also present as a pair of doublets. The strong electron-withdrawing effect of the nitro group would shift the signals of the protons on Ring B further downfield compared to those on Ring A.

A key indicator in the spectrum is the singlet corresponding to the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain. The signal for the acidic proton of the carboxyl group (-COOH) is also expected, typically appearing as a broad singlet at a significant downfield shift, although its presence and position can be affected by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet |

| H on Ring B (ortho to NO₂) | ~8.2 | Doublet |

| H on Ring A (ortho to CH₂COOH) | ~7.4 | Doublet |

| H on Ring A (ortho to Ether) | ~7.0 | Doublet |

| H on Ring B (ortho to Ether) | ~7.1 | Doublet |

Note: These are predicted values based on the analysis of similar compounds; actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the methylene carbon, and the twelve aromatic carbons. Due to symmetry in the 1,4-disubstituted rings, fewer than twelve signals would be observed for the aromatic carbons.

The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The methylene carbon signal appears in the aliphatic region. The aromatic carbons exhibit shifts influenced by their substituents. The carbon atom attached to the nitro group (C-NO₂) and the carbons involved in the ether linkage (C-O-C) would have characteristic downfield shifts. Analysis of related structures, such as 2-(4-phenoxyphenyl)acetic acid, shows quaternary carbon signals for the ether linkage around 157 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~178 |

| C-O (Ring A) | ~157 |

| C-O (Ring B) | ~160 |

| C-NO₂ (Ring B) | ~142 |

| Aromatic CHs | 115 - 135 |

| Quaternary Aromatic Cs | 128 - 140 |

Note: These are predicted values based on the analysis of similar compounds; actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and gain insight into the structure through fragmentation analysis. For this compound (C₁₄H₁₁NO₅), the calculated molecular weight is approximately 273.24 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve key bond cleavages. Common fragmentation pathways could include:

Loss of the carboxyl group (-COOH) , leading to a fragment ion.

Cleavage of the ether bond , which could result in ions corresponding to the 4-nitrophenoxy radical and the 4-(carboxymethyl)phenyl radical, or their charged equivalents.

Loss of the nitro group (-NO₂) .

The resulting mass-to-charge ratios (m/z) of these fragments help to piece together the molecular structure, confirming the connectivity of the phenyl rings through the ether linkage and the positions of the nitro and acetic acid groups.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.

A strong, sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretching of the carboxylic acid.

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-O stretching vibrations for the diaryl ether linkage, expected around 1240 cm⁻¹.

C=C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| N-O (Asymmetric Stretch) | ~1520 | Strong |

| N-O (Symmetric Stretch) | ~1340 | Strong |

| C-O (Aryl Ether) | ~1240 | Strong |

Note: These are predicted values based on the analysis of similar compounds; actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While the specific crystal structure for this compound is not detailed, analysis of related compounds via X-ray crystallography provides valuable insights into its likely solid-state conformation and intermolecular interactions.

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., hydrogen bonding, pi-pi interactions)

The molecular conformation of this compound would be largely defined by the dihedral angle between the two phenyl rings connected by the ether oxygen. This angle is flexible but is typically non-planar to minimize steric hindrance.

In the solid state, carboxylic acids commonly form dimers through strong intermolecular hydrogen bonds between their carboxyl groups. This O-H···O hydrogen bonding is a dominant interaction that dictates the packing arrangement in the crystal lattice.

Polymorphism Studies and Their Implications for Crystal Structure

Information not available in published literature.

Theoretical and Computational Chemistry of 2 4 4 Nitrophenoxy Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of 2-(4-(4-nitrophenoxy)phenyl)acetic acid. These methods provide insights into the electronic characteristics that govern its behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict its geometry, electronic distribution, and reactivity. researchgate.nettandfonline.com

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. jchps.com This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. researchgate.net For related phenoxy acetic acid derivatives, studies have shown that the orientation of the carboxylic acid group relative to the phenyl ring is a critical conformational feature. researchgate.net For instance, in a polymorph of 2-(4-nitrophenyl)acetic acid, the plane of the carboxylic acid group was found to be nearly perpendicular to the aromatic ring, with a dihedral angle of 86.9°. researchgate.net Such optimizations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structural stability and intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. wuxiapptec.comnih.gov A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to undergo electronic transitions. nih.gov For example, in a computational study of 2-nitrophenyl acetic acid, the HOMO-LUMO energy gap was calculated to be 9.27 eV, suggesting significant stability. jchps.com Analysis of the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -10.04 jchps.com | Electron Donor (Nucleophilic Center) |

| LUMO | 0.77 jchps.com | Electron Acceptor (Electrophilic Center) |

| Energy Gap (ΔE) | 9.27 jchps.com | Indicator of Chemical Reactivity & Stability |

The presence of both electron-donating (phenoxy ether) and electron-withdrawing (nitro group) moieties in this compound makes it a candidate for studying intramolecular electron transfer. Computational methods can model how electron density is redistributed upon electronic excitation. The arrangement of a vacant p-orbital on a boron atom with the delocalized π electrons of a phenyl ring in phenylboronic acid, for instance, creates an environment where intramolecular electron transfer can dictate dissociation patterns. mdpi.com In the context of oxidation reactions, electron transfer from an alkene to an oxidizing agent can lead to the formation of a radical cation, initiating further reactions. researchgate.net Such studies are vital for understanding reaction mechanisms and designing molecules with specific electronic properties.

Ab Initio Methods for Prediction of Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) are used for fundamental calculations. semanticscholar.org While computationally more demanding than DFT, they can provide benchmark data for various molecular properties. For instance, ab initio calculations have been used to determine the structure, atomic charges, and thermodynamic functions of various organic molecules, offering a detailed view of their electronic landscape. semanticscholar.org These calculations can corroborate findings from DFT and provide a deeper understanding of the molecule's intrinsic properties.

Molecular Dynamics Simulations to Understand Conformations and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal how this compound interacts with itself and with solvent molecules, and how its conformation changes over time.

Reactive force field (ReaxFF) molecular dynamics simulations, for example, have been used to understand the thermal decomposition pathways of complex nitroaromatic compounds under extreme conditions. rsc.org Such simulations can identify initial decomposition mechanisms, like the cleavage of C-NO₂ bonds, and track the formation of subsequent products. rsc.org For a molecule like this compound, MD simulations could be employed to understand its conformational flexibility, particularly the rotation around the ether linkage and the phenyl-acetic acid bond, and to study how it forms hydrogen bonds and other non-covalent interactions in different environments.

Prediction of Spectroscopic Properties from Computational Models (e.g., UV-Vis, IR)

Computational quantum chemistry provides robust methodologies for the prediction of spectroscopic properties, which are indispensable for the identification and characterization of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to simulate the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of a molecule, observed through UV-Vis spectroscopy, is dictated by the transitions of electrons between different energy levels upon absorption of light. TD-DFT calculations are a cornerstone for predicting these transitions. The method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and the intensity of the absorption bands, respectively.

For this compound, a computational chemist would first optimize the molecule's ground-state geometry using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following this, TD-DFT calculations would be performed on the optimized structure to obtain the vertical excitation energies. The results would typically be presented in a table comparing the calculated λmax, the oscillator strength (f), and the nature of the electronic transitions (e.g., HOMO → LUMO). These theoretical spectra are often calculated in both the gas phase and in the presence of solvents to account for solvatochromic effects.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific frequency of absorbed infrared radiation, resulting in a unique spectral fingerprint. Computational methods, particularly DFT, are highly effective in predicting the vibrational frequencies and intensities of a molecule.

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is a common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The predicted IR spectrum provides a detailed assignment of the observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of its various functional groups (e.g., C=O, N-O, C-O-C, O-H).

A hypothetical data table for the predicted IR frequencies of this compound would look as follows, with wavenumbers given in cm⁻¹:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (acid) | 3750 | 3580 | Strong |

| C=O stretch (acid) | 1800 | 1720 | Very Strong |

| N-O asymm. stretch | 1580 | 1510 | Strong |

| C-O-C asymm. stretch | 1290 | 1230 | Strong |

| C-O-C symm. stretch | 1150 | 1100 | Medium |

Computational Analysis of Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity can be effectively explored through computational analysis. Key insights are derived from the examination of the molecule's electronic structure, including its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the distribution of the HOMO and LUMO electron densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The presence of the electron-withdrawing nitro group and the electron-donating ether linkage would significantly influence the electronic landscape of the molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. The MEP surface of this compound would highlight the electronegative oxygen atoms of the nitro and carboxyl groups as regions of negative potential, and the acidic hydrogen atom as a region of positive potential.

A hypothetical data table summarizing the key reactivity descriptors for this compound would include:

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 | Chemical reactivity/stability |

Through these computational approaches, a detailed and predictive understanding of the chemical properties of this compound can be achieved, guiding further experimental investigation and application.

Research Applications of 2 4 4 Nitrophenoxy Phenyl Acetic Acid in Chemical Biology and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules in Research

The unique arrangement of functional groups in 2-(4-(4-nitrophenoxy)phenyl)acetic acid provides multiple reactive sites, rendering it a valuable synthon for constructing more elaborate molecular architectures.

Phenylacetic acid (PAA) and its derivatives are recognized as crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. researchgate.net The PAA scaffold is present in numerous pharmacologically active agents, serving as a key structural component for analgesic, anti-inflammatory, and anticancer drugs. farmaciajournal.commdpi.com The presence of the phenylacetic acid moiety in this compound allows for standard transformations of the carboxylic acid group, such as conversion to esters, amides, or acid halides, opening pathways to a variety of derivatives.

Furthermore, the nitroaromatic portion of the molecule can be chemically modified. For instance, the reduction of the nitro group to an amine would yield 2-(4-(4-aminophenoxy)phenyl)acetic acid, a trifunctional molecule with acid, amine, and ether groups that can be selectively functionalized to build complex structures. This versatility makes the parent compound a potential precursor for generating libraries of novel compounds for high-throughput screening in agrochemical and pharmaceutical research. The synthesis of various substituted phenylacetic acid derivatives is a well-established field, often involving steps like hydrolysis of corresponding nitriles or oxidation of related alcohols or aldehydes. orgsyn.orgorgsyn.org

| Functional Group | Type of Reaction | Potential Product Class | Research Application Area |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation | Esters, Amides | Pharmaceuticals, Fragrances |

| Nitro Group (-NO₂) | Reduction | Amines (-NH₂) | Polymer precursors, Dye synthesis |

| Aromatic Rings | Electrophilic Substitution | Substituted Diaryl Ethers | Medicinal Chemistry, Materials Science |

Derivatives of nitrophenylacetic acids are important reagents for the formation of heterocycles. wikipedia.org For example, 2-nitrophenylacetic acid and its derivatives are precursors to biologically active molecules like quindoline (B1213401) and can be used in the total synthesis of complex natural products through reductive cyclization pathways. wikipedia.org The strategic placement of the nitro and acetic acid groups allows for intramolecular reactions following the reduction of the nitro group, leading to the formation of nitrogen-containing heterocyclic rings.

By analogy, this compound could serve as a precursor for novel heterocyclic systems. Following the reduction of its nitro group to an amine, the resulting aminophenoxy derivative would be suitably functionalized for intramolecular cyclization reactions, potentially yielding complex fused-ring systems containing oxygen and nitrogen heteroatoms. Such scaffolds are of high interest in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs. amazonaws.com Multicomponent reactions involving nitro compounds are also a modern strategy for efficiently synthesizing complex heterocycles. rsc.org

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to ensure chemoselectivity. wikipedia.org Certain nitrophenyl-based moieties are employed as photolabile protecting groups, which can be cleaved under specific UV light conditions, offering a mild and orthogonal deprotection strategy. For instance, the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group is used in DNA synthesis. fiveable.me

While direct application of this compound in protecting group chemistry is not documented, its structural relative, 2-nitrophenylacetic acid, can be used to protect primary alcohols. wikipedia.org The alcohol is esterified with the acid, and the resulting ester is stable under various conditions but can be selectively removed using reducing agents like zinc and ammonium (B1175870) chloride. wikipedia.org This suggests that this compound could potentially be developed for similar applications, where its ester derivative would protect an alcohol, with the possibility of cleavage via reduction of the nitro group. The choice of protecting groups is critical in complex synthesis, and having a diverse toolbox of such groups is highly valuable. uchicago.edulibretexts.org

Exploration in Liquid Crystal Research (drawing insights from related compounds like RM734)

The field of liquid crystals has been reinvigorated by the discovery of new polar and ferroelectric phases in molecules with large dipole moments. The structural features of this compound, particularly the rigid core and the highly polar nitro group, suggest it could be a component of or a precursor to novel liquid crystalline materials. Insights can be drawn from the well-studied liquid crystal RM734.

The compound RM734 (4-((4-nitrophenoxy)carbonyl)phenyl-2,4-dimethoxybenzoate) is a benchmark material known to exhibit a ferroelectric nematic (NF) phase. researchgate.netaps.org A key feature of RM734 is its large molecular dipole moment, to which the terminal 4-nitrophenoxy group is a major contributor. researchgate.nettandfonline.comwhiterose.ac.uk This group is also present in this compound. The strong dipole arising from the nitro group promotes specific intermolecular interactions that can lead to the formation of polar-ordered phases like the NF phase. aip.org

The presence of a terminal nitro group often influences the mesomorphic properties and thermal stability of liquid crystalline compounds. researchgate.nettandfonline.com It can enhance the stability of nematic and smectic phases by increasing intermolecular attractions. mdpi.commdpi.com Therefore, it is plausible that this compound, or derivatives where the carboxylic acid is esterified with another mesogenic unit, could exhibit liquid crystalline behavior. The polar nature of such molecules is crucial for applications requiring a strong electro-optical response, as seen in the giant dielectric permittivity values reported for the NF phase of RM734. researchgate.net

By comparing its structure to that of RM734, we can analyze its potential as a mesogenic building block. Both molecules possess the 4-nitrophenoxy moiety responsible for a large longitudinal dipole moment. tandfonline.comwhiterose.ac.uk However, the core structure of this compound, with its flexible ether and methylene (B1212753) linkages, differs from the more rigid ester-linked benzoate (B1203000) core of RM734. This flexibility might lower transition temperatures but could also destabilize the formation of highly ordered phases. Esterification of the acetic acid group with various phenolic cores could generate a family of compounds where the influence of molecular shape and dipole moment on mesophase behavior can be systematically studied.

| Molecular Feature | RM734 | This compound | Potential Influence on Liquid Crystal Properties |

|---|---|---|---|

| Polar Terminal Group | -NO₂ (on phenoxy ring) | -NO₂ (on phenoxy ring) | Contributes to a large dipole moment, favoring polar order and ferroelectricity. researchgate.nettandfonline.com |

| Molecular Core | Benzoate ester | Phenylacetic acid with ether link | Affects molecular rigidity, packing efficiency, and mesophase stability. |

| Other Terminal Group | 2,4-dimethoxybenzoate | -CH₂COOH | Hydrogen bonding from -COOH may inhibit mesophase formation; esterification is a common strategy. |

| Overall Shape | Elongated, somewhat wedge-shaped aip.org | Elongated, potentially more flexible | Crucial for the formation and type of liquid crystalline phase (e.g., nematic, smectic). libretexts.org |

Enzymatic Studies and In Vitro Mechanism of Action Investigation

Comprehensive enzymatic studies are crucial for understanding the biological effects of a compound. Such studies typically involve a multi-step process from initial screening in enzyme inhibition assays to the detailed elucidation of its mechanism of action within cellular systems.

Enzyme Inhibition Assays and Their Characterization

Enzyme inhibition assays are fundamental in drug discovery and chemical biology to identify and characterize molecules that can modulate the activity of specific enzymes. For a compound like this compound, this would involve screening it against a panel of enzymes to determine if it exhibits any inhibitory effects. Following an initial "hit," further characterization would be necessary to determine the potency (e.g., IC50 value) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). However, no such studies detailing the enzyme inhibition profile of this compound have been reported.

Elucidation of Molecular Targets and Biochemical Pathways in Cellular Models

Once an enzyme target is identified, further investigations in cellular models are performed to understand how the compound affects biochemical pathways and cellular processes. This can involve treating cells with the compound and observing changes in metabolite levels, protein expression, or cell signaling cascades. Techniques such as western blotting, qPCR, and metabolomics are often employed. There is currently no published research that identifies the molecular targets of this compound or the biochemical pathways it may modulate in cellular models.

Development of Analytical Reagents and Assays for Biochemical Analysis (e.g., colorimetric applications)

Certain chemical structures can be exploited for the development of analytical tools. For instance, the nitrophenoxy group in this compound could potentially serve as a chromogenic or fluorogenic leaving group in an enzyme assay. Cleavage of the ether bond by a specific enzyme would release 4-nitrophenol (B140041), which is a colored substance, allowing for a colorimetric measurement of enzyme activity. While this is a plausible application based on the compound's structure, there is no evidence in the scientific literature of this compound being developed or utilized as an analytical reagent or in any colorimetric assays for biochemical analysis.

Future Directions and Emerging Research Avenues for 2 4 4 Nitrophenoxy Phenyl Acetic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of diaryl ethers, often accomplished through the Ullmann condensation, has historically been limited by harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. nih.govwikipedia.org Future research is increasingly focused on developing greener, more efficient, and economically viable synthetic routes.

Key areas of exploration include:

Advanced Catalytic Systems: There is a significant push towards the use of nano-sized metal catalysts, which offer high surface-to-volume ratios and enhanced reactivity, allowing for C-O bond formation under milder and often ligand-free conditions. nih.govrsc.org Research into novel catalytic systems, such as those based on copper, palladium, and other transition metals, aims to improve yields, reduce reaction times, and expand the substrate scope. researchgate.netjsynthchem.com The development of recyclable and heterogeneous catalysts is also a major focus to minimize waste and environmental impact. nih.gov

Green Chemistry Approaches: The principles of green chemistry are being increasingly applied to the synthesis of diaryl ethers. This includes the use of environmentally benign solvents, or even solvent-free conditions, and energy-efficient methods like microwave and ultrasound irradiation. researchgate.netresearchgate.net Ecocatalysis, which utilizes metals recovered from plants through phytoremediation, represents an innovative and highly sustainable approach to sourcing catalysts for reactions like the Ullmann coupling. researchgate.net

Alternative Reaction Mechanisms: Exploration of synthetic pathways that bypass traditional cross-coupling reactions is an emerging field. For instance, methods involving the electrochemical generation of carbocations for ether synthesis present a novel, mild approach. nih.gov Additionally, research into one-step syntheses of the phenylacetic acid core using abundant starting materials like toluene (B28343) and CO2 in water microdroplets points towards highly efficient and environmentally friendly production methods in the future. acs.org

| Synthetic Approach | Key Features & Advantages | Potential for 2-(4-(4-Nitrophenoxy)phenyl)acetic Acid Synthesis |

| Nano-catalysis | High reactivity, mild reaction conditions, potential for recyclability. nih.govrsc.org | Could enable more efficient and selective coupling of the two aryl rings. |

| Microwave/Ultrasound | Rapid heating, shorter reaction times, often improved yields. researchgate.net | Potential to accelerate the Ullmann condensation or other coupling steps. |

| Ecocatalysis | Utilizes recycled metals from biomass, highly sustainable. researchgate.net | Offers a "green" source of copper catalysts for the ether linkage formation. |

| Electrosynthesis | Avoids harsh reagents, mild conditions. nih.gov | Could provide an alternative pathway for forming the ether bond. |

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and predictive modeling are becoming indispensable tools in the design of new molecules with desired properties, thereby reducing the need for extensive and costly empirical screening. For this compound and its analogues, these approaches can accelerate the discovery of new applications.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are used to correlate the chemical structure of a compound with its biological activity. mdpi.comresearchgate.net By developing QSAR models for a series of diaryl ether and phenylacetic acid derivatives, researchers can predict the activity of new, unsynthesized compounds. mdpi.com This allows for the rational design of molecules with enhanced efficacy, whether as potential pharmaceuticals or agrochemicals. acs.orgnih.gov Key molecular descriptors such as lipophilicity, polarizability, and hydrogen bonding capacity are often crucial in these models. mdpi.com

Mechanism and Reactivity Studies: Density Functional Theory (DFT) and other computational methods are being used to investigate the mechanisms of diaryl ether formation. nih.gov These studies provide fundamental insights into reaction barriers and the roles of catalysts and substituents, which can guide the development of more efficient synthetic protocols. nih.gov Understanding the electronic properties of the this compound scaffold is key to predicting its reactivity and potential interactions with biological targets.

Molecular Docking and Target Identification: For potential therapeutic applications, computational docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This structure-based design approach is crucial for optimizing the interaction between a molecule and its target, leading to improved potency and selectivity. nih.gov

| Computational Method | Application in Research | Relevance to this compound |

| QSAR | Predicting biological activity (e.g., herbicidal, anticancer) based on chemical structure. mdpi.comresearchgate.net | Design of new derivatives with enhanced biological or chemical properties. |

| DFT Calculations | Elucidating reaction mechanisms and predicting reactivity. nih.gov | Optimizing synthetic routes and understanding electronic properties. |

| Molecular Docking | Simulating the binding of a molecule to a biological target. nih.gov | Identifying potential therapeutic targets and guiding lead optimization. |

Development of Innovative Research Tools and Probes for Mechanistic Studies

The unique structural and electronic properties of the this compound scaffold make it an interesting candidate for the development of novel research tools, particularly chemical probes for studying biological and chemical processes.

Emerging avenues include:

Fluorescent Probes for Bioimaging: Small-molecule fluorescent probes are vital for visualizing biological processes in real-time. The diaryl ether or nitrophenyl motifs can be incorporated into fluorophores to create probes for specific analytes or cellular environments. thno.orgnih.gov For example, probes based on related structures have been developed to detect reactive oxygen and nitrogen species like peroxynitrite. nih.govrsc.org Future work could involve modifying the this compound structure to create probes with desirable photophysical properties, such as solvatochromism or aggregation-induced emission, for targeted cellular imaging. nih.gov

Profluorescent Nitroxide Probes: The nitrophenoxy group could potentially be modified to create profluorescent nitroxide probes. Such probes are designed to be non-fluorescent until they react with a specific analyte, at which point they "switch on" and emit light. This strategy has been used to create selective probes for antioxidants like ascorbic acid. rsc.org

Logic-Based Sensors: An exciting frontier is the development of probes that operate on "AND" logic, requiring the presence of two distinct analytes to produce a signal. rsc.org This allows for more precise detection in complex biological systems. The multifunctional nature of the this compound scaffold could serve as a platform for designing such sophisticated molecular sensors.

Broader Implications in Fundamental Chemical Research and Innovation

Research into this compound and related diaryl ethers has broader implications that extend beyond any single application, contributing to fundamental chemical knowledge and driving innovation in various sectors.

Medicinal Chemistry: The diaryl ether scaffold is present in a wide array of biologically active compounds with anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netnih.govrsc.org Continued investigation into the structure-activity relationships of new derivatives will undoubtedly lead to the discovery of novel therapeutic agents. nih.govnih.gov The phenylacetic acid moiety itself is a known plant auxin with antimicrobial properties, adding another layer of potential biological activity to explore. nih.gov

Agrochemicals: Diaryl ethers are a well-established class of herbicides. acs.org Research into new substitution patterns on the this compound framework could lead to the development of new herbicides with novel modes of action or improved environmental profiles. researchgate.net

Materials Science: The rigid yet flexible nature of the diaryl ether linkage makes it a valuable component in the synthesis of high-performance polymers. acs.org Exploring the polymerization of functionalized derivatives of this compound could lead to new materials with unique thermal, mechanical, or optical properties.

Q & A

Q. What are the established synthetic methodologies for 2-(4-(4-Nitrophenoxy)phenyl)acetic acid, and how can reaction conditions be optimized for higher yield?

Synthesis typically involves two key steps: (1) nitration of a precursor aromatic ring to introduce the nitro group and (2) nucleophilic aromatic substitution to form the phenoxy linkage. For example, coupling 4-nitrophenol with a bromophenylacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound. Optimization strategies include solvent screening (DMF vs. acetone), base selection (Cs₂CO₃ for enhanced reactivity), and temperature gradients. Recrystallization using ethanol/water mixtures (7:3 v/v) improves purity (>95%). Yield monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction progression .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and the acetic acid moiety (δ 3.6–3.8 ppm). ¹³C NMR confirms the nitro group (C-NO₂ at ~148 ppm) and carboxylic carbon (δ 172 ppm).

- IR Spectroscopy : Bands at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group, while 1700–1720 cm⁻¹ indicates the carboxylic acid.

- HPLC-UV : Purity assessment at λ = 270 nm (characteristic of nitroaromatics) with a C18 column (acetonitrile/water gradient).

- Mass Spectrometry : ESI-TOF detects [M-H]⁻ at m/z 302.06 .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

The compound exhibits pH-dependent stability due to its carboxylic acid group (pKa ~3.5). In alkaline conditions (pH >8), deprotonation increases solubility but risks ester hydrolysis if present. Stability is maximized in anhydrous DMSO or ethanol at -20°C. Accelerated degradation studies (40°C, pH 1–10) monitored via HPLC reveal a shelf-life of >6 months at pH 4–6 .

Advanced Research Questions

Q. What crystallographic strategies using SHELX software are effective in resolving ambiguous torsion angles in this compound?

Q. How should researchers address discrepancies in reported biological activity data for this compound across different cell lines?

Contradictions may arise from:

- Cell permeability : LogP ~2.5 suggests moderate membrane penetration. Standardize serum-free pre-incubation.

- Assay endpoints : Use orthogonal methods (e.g., Western blot vs. ELISA for target engagement).

- Metabolic stability : Profile using liver microsomes (CYP450 isoforms). Cross-validate with structurally analogous nitroaromatics (e.g., 4-nitrophenyl derivatives) to isolate structure-activity relationships .

Q. What photoaffinity labeling approaches can elucidate protein targets of this compound derivatives?

Incorporate a diazirine moiety at the phenylacetic acid position to create a photoactivatable probe. Key steps:

- UV irradiation (365 nm, 5 min) generates carbenes for crosslinking.

- Affinity purification (streptavidin beads) followed by LC-MS/MS identifies binding partners.

- Validate specificity via competitive binding (excess native compound) and non-UV controls. This method is proven for nitroaromatic systems in protein interaction studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.